Duration of Antihypertensive Action: MC-838 Maintains Hypotensive Effect Twice as Long as Captopril at Equivalent Dose
In conscious renal hypertensive rats and spontaneously hypertensive rats (SHRs), MC-838 (moveltipril calcium) was compared directly against captopril at an identical oral dose of 3 mg/kg on a weight basis. Both compounds produced antihypertensive effects of comparable magnitude; however, the duration of action of MC-838 was approximately 2 times longer than that of captopril [1][2]. This extended duration was consistently observed across multiple hypertensive rat models, including two-kidney renal hypertensive rats (2 KG-RHRs) and SHRs [2].
| Evidence Dimension | Duration of antihypertensive action (time to offset of hypotensive effect) |
|---|---|
| Target Compound Data | Approximately 2 times longer duration of action than captopril at 3 mg/kg oral dose |
| Comparator Or Baseline | Captopril at 3 mg/kg oral dose: shorter duration (baseline for comparison) |
| Quantified Difference | Approximately 2-fold longer duration of action |
| Conditions | Conscious two-kidney renal hypertensive rats (2 KG-RHRs) and spontaneously hypertensive rats (SHRs); oral administration; 3 mg/kg dose on weight basis |
Why This Matters
For researchers requiring sustained ACE inhibition over extended experimental time windows, moveltipril enables once-daily dosing paradigms that captopril cannot support due to its abbreviated duration.
- [1] Sakai K, Aono J, Shiraki Y, et al. MC-838 (altiopril calcium): a novel orally active angiotensin converting enzyme inhibitor. Tohoku J Exp Med. 1987;152(4):363-374. View Source
- [2] Aono J, Koga T, Yamazaki T, Shiraki Y, Sakai K. Antihypertensive action of a novel orally active angiotensin converting enzyme inhibitor altiopril calcium (MC-838) in several hypertensive models of rats: comparison with captopril. Arch Int Pharmacodyn Ther. 1988;292:203-222. View Source
